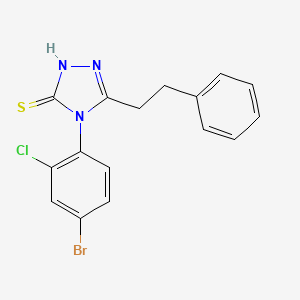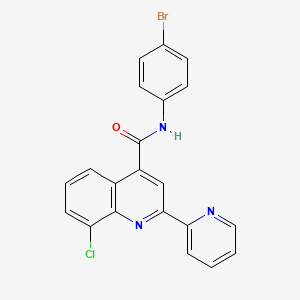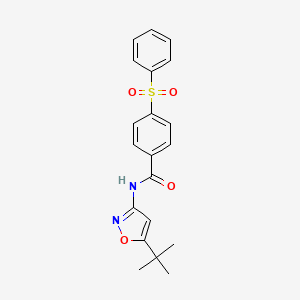
4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several biochemical and physiological effects. This compound has been found to inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Furthermore, this compound has been found to reduce inflammation in animal models, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential to exhibit diverse biological activities. This compound has been found to have antimicrobial, antitumor, and anti-inflammatory activities, making it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure to this compound to avoid any adverse effects.
Future Directions
There are several future directions for the study of 4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound exerts its biological activities can lead to the development of more potent and selective compounds. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Scientific Research Applications
4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been used in scientific research for its potential biological activities. Several studies have reported that this compound has antimicrobial, antitumor, and anti-inflammatory activities. In addition, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3S/c17-12-7-8-14(13(18)10-12)21-15(19-20-16(21)22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUKZAWQKECMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)
![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4654834.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)

![2-[(2-chlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4654859.png)


![4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4654870.png)

![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(4-ethylphenyl)acetamide]](/img/structure/B4654892.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4654906.png)